rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid
Description
rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is a chiral cyclopropane derivative featuring a carboxylic acid group and a bulky tert-butyldiphenylsilyl (TBDPS) ether substituent. The (1R,2S) stereochemistry of the cyclopropane ring is critical for its spatial arrangement, influencing reactivity and interactions in biological or synthetic contexts. The TBDPS group serves as a protective moiety for hydroxyl groups, offering stability under acidic and basic conditions compared to other silyl ethers like TMS (trimethylsilyl) . This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of cyclopropane motifs in drug discovery (e.g., Lemborexant, a dual orexin receptor antagonist) .
Properties
Molecular Formula |
C22H28O3Si |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(1R,2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)/t17-,18-/m1/s1 |
InChI Key |
JRATUHBITGAWHJ-QZTJIDSGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]3CC(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Several strategic disconnections can be considered when planning the synthesis of this compound:
Key Disconnections
- Acetic acid functionality : Introduction via carboxylation of an appropriate cyclopropyl precursor
- Cyclopropane ring : Formation through cyclopropanation of a functionalized alkene
- TBDPS protection : Installation at a late stage or early incorporation followed by compatible chemistry
Precursor Selection
The most viable approaches typically involve:
- Functionalized cyclopropanes with subsequent modification
- Direct formation of the cyclopropane ring with predefined stereochemistry
- Protection strategies that maintain stereochemical integrity
Preparation Methods
Ireland-Claisen Rearrangement Approach
This stereoselective approach establishes the desired stereochemistry through a controlled rearrangement process.
Synthetic Procedure
- Preparation of allyl ester precursor : A functionalized allyl alcohol is esterified with an appropriate carboxylic acid derivative.
- Enolate formation : Treatment with lithium hexamethyldisilazide (LiHMDS) to generate the E-enolate.
- Ireland-Claisen rearrangement : The formed enolate undergoes rearrangement with high stereocontrol.
- Functionalization : Further modifications to introduce the TBDPS group and adjust oxidation levels.
This approach is supported by findings from Walz et al., who demonstrated that "the Ireland-Claisen rearrangement predominantly forms the anti-isomers" when employing sterically demanding bases like LiHMDS.
Mechanism and Stereoselectivity
The stereoselectivity of this approach stems from the formation of a six-membered transition state as shown in Figure 1:
Specific Synthetic Routes
Route A: Via Ireland-Claisen Rearrangement
This detailed synthetic route provides access to the target compound with high stereoselectivity:
Preparation of allyl ester :
Ireland-Claisen rearrangement :
Functionalization and protection :
Route B: From Cyclopropanation of Functionalized Alkenes
A detailed procedure for this approach:
Preparation of vinyl intermediate :
Cyclopropanation :
- "After the reaction flask was cooled to −78 °C, (−)-MIB (11.75 mg, 0.05 mmol, 10 mol %) was added, followed by Et₂Zn (0.75 mL, 1.0 M in hexanes, 0.75 mmol)."
- "5 equiv of Et₂Zn (0.75 mL, 2.0 M in dichloromethane) and 5 equiv CF₃CH₂OH (108 μL, 1.5 mmol) were added slowly at 0 °C. After stirring at 0 °C for 10 min, 5 equiv CH₂I₂ (120 μL, 1.5 mmol) was added."
TBDPS protection :
- Standard silylation conditions with TBDPSCl and imidazole in DMF
Oxidation to acid :
Route C: From 1-Hydroxymethyl Cyclopropyl Acetonitrile
An alternative approach involves:
Synthesis of 1-hydroxymethyl cyclopropyl acetonitrile :
TBDPS protection :
- Protection of the hydroxyl group using TBDPSCl and appropriate base
Nitrile hydrolysis :
Analytical Characterization
NMR Spectroscopy
Characterization typically includes proton and carbon NMR to confirm structure and stereochemistry:
Table 4. Expected ¹H NMR Signals for the Target Compound
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | 11.8-12.3 | br s | 1H |
| Aromatic (TBDPS) | 7.40-7.70 | m | 10H |
| CH₂COOH | 2.20-2.50 | d | 2H |
| CH₂OTBDPS | 3.50-3.70 | m | 2H |
| Cyclopropyl CH | 0.80-1.20 | m | 2H |
| tert-Butyl (TBDPS) | 1.00-1.10 | s | 9H |
Mass Spectrometry
Mass spectrometry provides confirmation of molecular weight and fragmentation patterns. For the target compound, the expected molecular ion [M+H]⁺ would be observed at approximately m/z 383.19.
HPLC Analysis
HPLC can be used for purity assessment and stereochemical analysis:
Table 5. Typical HPLC Conditions for Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Temperature (°C) |
|---|---|---|---|---|
| C18 | ACN/H₂O (with 0.1% formic acid) | 1.0 | UV 210-254 nm | 25 |
| Chiral | Hexane/IPA (90:10) | 0.8 | UV 210-254 nm | 25 |
Scale-Up Considerations
For industrial or large-scale preparation, several modifications to laboratory procedures are necessary:
Cost Analysis
Table 6. Cost Analysis of Key Starting Materials
| Starting Material | Approximate Cost ($/kg) | Atom Economy (%) | Overall Cost Contribution (%) |
|---|---|---|---|
| TBDPS-Cl | 800-1200 | 85 | 30-40 |
| Cyclopropane precursors | 300-500 | 70-80 | 20-30 |
| Organometallic reagents | 400-700 | 50-60 | 15-25 |
| Other reagents | 100-300 | 70-90 | 15-20 |
Green Chemistry Considerations
Opportunities for process improvement include:
- Replacement of chromatography with crystallization
- Reduction in solvent usage and implementation of solvent recycling
- Catalytic alternatives to stoichiometric reagents
Applications and Derivatives
The target compound serves as a versatile synthetic intermediate for:
Pharmaceutical Applications
The compound can be transformed into:
- Cyclopropyl-containing enzyme inhibitors
- Peptidomimetics with improved metabolic stability
- Conformationally restricted analogs of bioactive compounds
Building Block Utilization
Further transformations include:
- Amide coupling to form peptide analogs
- Reduction to alcohols and subsequent derivatization
- Cross-coupling through activation of the carboxylic acid
Chemical Reactions Analysis
Types of Reactions: rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is utilized in scientific research across various fields:
- Chemistry: It serves as an intermediate in synthesizing more complex molecules.
- Biology: It is studied for its potential biological activity and interactions with biomolecules.
- Medicine: It is investigated for potential therapeutic properties and as a building block for drug development.
- Industry: It is used in developing new materials and chemical processes.
Chemical Properties and Reactions
This compound can undergo various chemical reactions:
- Oxidation: Conversion of hydroxyl groups to carbonyl groups.
- Reduction: Reduction of carbonyl groups to hydroxyl groups.
- Substitution: Replacement of functional groups with other substituents.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include anti-inflammatory, analgesic, or antimicrobial activities. The unique cyclopropyl structure influences the binding affinity and selectivity of compounds towards biological targets, potentially enhancing their therapeutic efficacy.
Mechanism of Action
The mechanism by which rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Cores
The following table highlights key structural and functional differences between the target compound and related cyclopropane derivatives:
*Calculated based on molecular formula. †Estimated from reaction stoichiometry in .
Key Observations:
- Stereochemical Consistency : The (1R,2S) configuration is conserved in the target compound, Lemborexant, and its intermediates, underscoring its importance in biological activity and synthetic pathways .
- Protective Group Utility : The TBDPS group in the target compound offers superior steric protection compared to simpler ethers (e.g., methyl or pyrimidinyl ethers in Lemborexant intermediates). This enhances stability during multi-step syntheses .
- Functional Group Diversity : While the target compound features a carboxylic acid for further derivatization, Lemborexant incorporates an amide group for receptor binding, demonstrating how cyclopropane cores are tailored for specific applications .
Comparison of Protective Groups
The tert-butyldiphenylsilyl (TBDPS) group in the target compound differs from other protective groups in similar molecules:
The TBDPS group’s resistance to acidic/basic hydrolysis makes it advantageous in syntheses requiring orthogonal protection strategies, whereas Boc groups are preferred for temporary protection in peptide chemistry .
Physicochemical Properties
- Lipophilicity : The TBDPS group increases logP compared to compounds with smaller substituents (e.g., (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid), impacting membrane permeability and solubility .
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility relative to esters or amides (e.g., Lemborexant’s amide moiety) .
Biological Activity
The compound rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid (CAS No. 1498188-14-9) is a complex organic molecule notable for its unique structural features, including a cyclopropyl group and a tert-butyldiphenylsilyl protective group. This compound has garnered interest in medicinal chemistry due to its potential biological activity, although specific studies on its effects remain limited.
Molecular Formula and Weight
- Molecular Formula : C22H28O3Si
- Molecular Weight : 368.54 g/mol
Structural Features
The compound contains:
- A cyclopropyl ring, which is known to influence pharmacological properties.
- A tert-butyldiphenylsilyl group that enhances stability and solubility in organic solvents.
- An acetic acid moiety, which suggests potential acidity and reactivity in various chemical environments .
Pharmacological Potential
While detailed studies specifically on this compound are sparse, compounds with similar structures often exhibit significant pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activities
The unique cyclopropyl structure may enhance binding affinity and selectivity towards biological targets, potentially increasing therapeutic efficacy .
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to assess binding affinities with enzymes or receptors. These interactions are essential for elucidating the compound's mechanism of action.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is beneficial to compare it with related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anti-inflammatory and analgesic |
| Similar Cyclopropyl Derivative | Structure | Reported antimicrobial activity |
This table highlights the potential biological activities associated with similar structural motifs.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the cyclopropyl ring.
- Introduction of the tert-butyldiphenylsilyl-protected hydroxyl group.
- Final acetic acid functionalization.
These synthetic methods underscore the complexity involved in developing such specialized compounds for medicinal applications.
Therapeutic Applications
The potential applications of this compound in drug development are noteworthy. Its unique structure could serve as a lead compound for targeting various diseases or could be utilized in materials science for developing new polymers or coatings due to its silane functionality.
Q & A
Q. What are the optimal synthetic routes for preparing rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid, and how can reaction conditions be systematically optimized?
- Methodology : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like factorial design or response surface modeling can minimize experimental runs while maximizing data robustness . For example, vary cyclopropanation conditions (e.g., Simmons-Smith reaction vs. transition-metal catalysis) and monitor yields via HPLC. Cross-validate results with computational predictions of reaction feasibility .
Q. How can the tert-butyldiphenylsilyl (TBDPS) group in this compound be selectively removed under mild conditions without affecting acid-sensitive functional groups?
- Methodology : Screen fluoride-based reagents (e.g., TBAF, HF-pyridine) in aprotic solvents (THF, DMF) at controlled temperatures. Monitor deprotection kinetics via <sup>1</sup>H NMR to avoid over-exposure. Computational modeling of silyl ether stability under varying pH and solvent conditions can guide reagent selection .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., NOESY for cyclopropane stereochemistry), high-resolution mass spectrometry (HRMS), and chiral HPLC with polarimetric detection. For ambiguous stereochemical assignments, employ X-ray crystallography or compare experimental optical rotations with density functional theory (DFT)-predicted values .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to minimize hydrolysis of the silyl ether. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways. Follow safety protocols for flammable/volatile reagents as per institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational strategies model the cyclopropane ring strain and its influence on the compound’s reactivity in subsequent reactions?
- Methodology : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to quantify ring strain energy. Compare with experimental activation barriers (e.g., Arrhenius plots) for ring-opening reactions. Couple this with molecular dynamics simulations to predict regioselectivity in nucleophilic additions .
Q. What experimental and computational approaches resolve discrepancies in NMR chemical shift predictions versus observed data for this compound?
Q. How can the compound’s reactivity be leveraged in multicomponent reactions for synthesizing complex heterocycles?
- Methodology : Screen the compound in Ugi or Passerini reactions, varying electrophiles and nucleophiles. Use DoE to optimize stoichiometry and solvent polarity. Analyze reaction intermediates via in-situ IR or LC-MS to identify rate-limiting steps. Computational reaction path mapping can predict viable pathways .
Q. What methodologies enable the stereochemical analysis of the cyclopropane moiety, and how can chiral HPLC be optimized for this purpose?
- Methodology : Develop a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases adjusted for polarity (hexane/IPA gradients). Use molecular docking simulations to predict enantiomer retention times. Validate with circular dichroism (CD) spectroscopy for absolute configuration .
Q. How does the TBDPS group influence the compound’s pharmacokinetic properties in preclinical drug discovery studies?
- Methodology : Conduct in vitro assays (e.g., microsomal stability, plasma protein binding) comparing the TBDPS-protected compound with its deprotected analog. Use molecular dynamics to correlate lipophilicity (logP) with membrane permeability. Pair with toxicity screening (e.g., Ames test) to assess safety .
Data Contradiction and Validation
Q. How should researchers address conflicting data regarding the compound’s stability under acidic vs. basic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
